molecular formula C35H38N2O6 B14391728 7-O-methyllindoldhamine CAS No. 88524-58-7

7-O-methyllindoldhamine

Cat. No.: B14391728
CAS No.: 88524-58-7
M. Wt: 582.7 g/mol
InChI Key: UJDFPUJJHZHOSB-FQLXRVMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methyllindoldhamine typically involves the coupling of benzylisoquinoline units through oxidative or reductive amination processes. The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions: 7-O-Methyllindoldhamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields secondary amines .

Scientific Research Applications

7-O-Methyllindoldhamine has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 7-O-Methyllindoldhamine is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar bisbenzylisoquinoline alkaloids .

Properties

CAS No.

88524-58-7

Molecular Formula

C35H38N2O6

Molecular Weight

582.7 g/mol

IUPAC Name

(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2-hydroxyphenoxy]phenyl]methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C35H38N2O6/c1-40-32-17-23-10-12-36-28(26(23)19-31(32)39)14-21-4-7-25(8-5-21)43-33-16-22(6-9-30(33)38)15-29-27-20-35(42-3)34(41-2)18-24(27)11-13-37-29/h4-9,16-20,28-29,36-39H,10-15H2,1-3H3/t28-,29-/m1/s1

InChI Key

UJDFPUJJHZHOSB-FQLXRVMXSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)O

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)O

Origin of Product

United States

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